(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

Catalog No.
S1534097
CAS No.
86631-56-3
M.F
C22H16Br2
M. Wt
440.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

CAS Number

86631-56-3

Product Name

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

IUPAC Name

2-(bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene

Molecular Formula

C22H16Br2

Molecular Weight

440.2 g/mol

InChI

InChI=1S/C22H16Br2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2

InChI Key

VUUUEDHFRJQSSY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr

Synonyms

2,2'-B(BM)-BN, 2,2'-bis(bromomethyl)-1,1'-binaphthyl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr

The exact mass of the compound 2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene (CAS: 86631-56-3) is a highly reactive, axially chiral C2-symmetric building block essential for the synthesis of advanced chiral ligands and phase-transfer catalysts. Featuring a rigid binaphthyl backbone and two benzylic bromide leaving groups, this compound is specifically engineered for double nucleophilic substitution reactions. It is the premier precursor for the commercial and laboratory-scale production of N-spiro chiral quaternary ammonium salts (Maruoka catalysts) and C2-symmetric bisphosphine ligands. Procurement of this pre-functionalized, enantiopure (>97% ee) reagent allows chemists to bypass hazardous in-situ radical bromination steps, ensuring high reproducibility, strict stereocontrol, and streamlined processability in asymmetric synthesis workflows [1].

Substituting (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene with generic alternatives fundamentally compromises catalyst synthesis. Procuring the racemic mixture forces manufacturers to perform late-stage chiral resolution on the final, high-value catalyst complex, which inherently discards over 50% of the product and introduces meso-stereoisomer impurities [1]. Attempting to substitute with the cheaper (R)-2,2'-dimethyl-1,1'-binaphthyl requires an in-situ radical bromination (using NBS and AIBN under strict temperature/light control), a process notorious for generating mono- and tri-brominated side products that severely depress overall yields and require exhaustive purification . Furthermore, substituting the bromomethyl groups with chloromethyl analogs significantly reduces reactivity toward bulky secondary amines, leading to sluggish kinetics and poor yields during the formation of sterically hindered spiro-azepinium rings critical for phase-transfer catalysis [2].

Elimination of Hazardous In-Situ Radical Bromination

Procuring pre-synthesized (R)-2,2'-bis(bromomethyl)-1,1'-binaphthyl directly eliminates the need to perform radical bromination on the dimethyl precursor. Literature data shows that bromination of (R)-2,2'-dimethyl-1,1'-binaphthyl using NBS/AIBN typically caps at 62–88% yield and requires rigorous chromatographic purification or multiple recrystallizations to remove under- and over-brominated impurities[1]. By starting with the >97% pure bis(bromomethyl) compound, manufacturers secure a 100% conversion baseline for the active precursor, bypassing a hazardous, light-sensitive, and yield-limiting synthetic bottleneck .

Evidence DimensionEffective precursor yield and process efficiency
Target Compound Data>97% pure active precursor ready for immediate nucleophilic substitution
Comparator Or Baseline(R)-2,2'-dimethyl-1,1'-binaphthyl (requires in-situ bromination yielding only 62-88% with significant impurities)
Quantified DifferenceUp to 38% improvement in effective precursor yield, zero radical bromination steps required
ConditionsStandard laboratory or pilot-scale synthesis of chiral binaphthyl derivatives

Procuring the pre-brominated compound streamlines manufacturing timelines and eliminates the safety hazards and purification costs associated with radical bromination.

Superior Leaving Group Efficacy for Sterically Hindered Amination

The synthesis of N-spiro chiral quaternary ammonium salts requires double alkylation of a secondary amine. The benzylic bromides in (R)-2,2'-bis(bromomethyl)-1,1'-binaphthyl act as excellent leaving groups, enabling the formation of sterically hindered azepinium rings in high yields (typically 80-90%) under mild conditions (e.g., K2CO3 in CH3CN at 80°C) [1]. In contrast, class-level data for benzylic chlorides indicates significantly lower reactivity toward bulky nucleophiles, often requiring harsher conditions or prolonged reaction times that can degrade the chiral backbone or depress yields [2].

Evidence DimensionYield of sterically hindered N-spiro quaternary ammonium salts
Target Compound Data80-90% yield under mild basic conditions (80°C)
Comparator Or BaselineBis(chloromethyl) analogs (sluggish kinetics, lower yields due to poorer leaving group ability)
Quantified DifferenceSignificantly higher conversion rates and milder required conditions for the bromide
ConditionsDouble nucleophilic substitution with dialkylamines (e.g., K2CO3, CH3CN, 80°C, 15-24h)

The superior leaving group ability of the bromide ensures high-yielding, scalable production of complex Maruoka catalysts without requiring forcing conditions.

Prevention of Late-Stage Yield Loss in Catalyst Resolution

Starting with enantiopure (R)-2,2'-bis(bromomethyl)-1,1'-binaphthyl guarantees that the resulting C2-symmetric catalyst retains >99% enantiomeric excess (ee) without further chiral separation [1]. If a manufacturer procures the racemic bis(bromomethyl) mixture instead, the synthesis yields a mixture of rac- and meso-spirobi-ammonium salts. Resolving this mixture via late-stage fractional crystallization inherently caps the theoretical yield of the desired enantiomer at <50%, wasting more than half of the high-value, fully assembled catalyst complex [2].

Evidence DimensionTheoretical yield of enantiopure catalyst
Target Compound Data100% theoretical yield of the (R)-derived catalyst
Comparator Or BaselineRacemic precursor (<50% theoretical yield of the desired enantiomer after late-stage resolution)
Quantified Difference>50% absolute increase in final chiral catalyst yield
ConditionsSynthesis and isolation of enantiopure N-spiro chiral quaternary ammonium bromides

Procuring the enantiopure (R)-isomer is economically imperative, as it prevents catastrophic yield loss during the final, most expensive stage of catalyst production.

Synthesis of Maruoka-Type Phase-Transfer Catalysts

The primary industrial and laboratory application for this compound is acting as the core structural precursor for C2-symmetric N-spiro quaternary ammonium bromides (Maruoka catalysts). Because the bromide leaving groups allow for efficient double alkylation of secondary amines, this compound is the optimal starting material for producing catalysts used in the highly enantioselective alkylation of glycine derivatives to form unnatural α-amino acids [1].

Preparation of C2-Symmetric Chiral Phosphine Ligands

This compound is heavily utilized in the synthesis of chiral bisphosphine ligands (such as o-NAPHOS analogs). The high reactivity of the bromomethyl groups facilitates smooth nucleophilic attack by phosphide anions, creating nine-membered chelating rings that are highly effective in transition-metal-catalyzed asymmetric hydrogenations and cross-coupling reactions [2].

Development of Rigid Chiral Stationary Phases

Due to its stable axial chirality and readily functionalizable benzylic positions, (R)-2,2'-bis(bromomethyl)-1,1'-binaphthyl is used to synthesize chiral selectors. By reacting the bromomethyl groups with silica-bound amines or thiols, manufacturers can create robust chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC), enabling the separation of racemic pharmaceuticals.

XLogP3

7.2

Wikipedia

2,2'-bis(bromomethyl)-1,1'-binaphthyl

Dates

Last modified: 08-15-2023

Explore Compound Types